molecular formula C20H17NO2 B14721648 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 5443-63-0

5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B14721648
CAS No.: 5443-63-0
M. Wt: 303.4 g/mol
InChI Key: SLUIZTVWUVTJBN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multiple steps. One common method includes the formation of intermediates such as 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one, which is obtained in a 50% yield through a series of reactions . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with molecular targets such as DNA. The compound can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one
  • 5,6-Dihydrobenzo[c]acridine-7-carboxylic acid

Uniqueness

5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is unique due to its specific structural features, which include the dimethyl groups and the carboxylic acid functional group.

Properties

CAS No.

5443-63-0

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid

InChI

InChI=1S/C20H17NO2/c1-20(2)11-14-17(19(22)23)13-8-4-6-10-16(13)21-18(14)12-7-3-5-9-15(12)20/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

SLUIZTVWUVTJBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)C

Origin of Product

United States

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